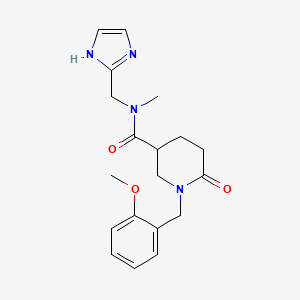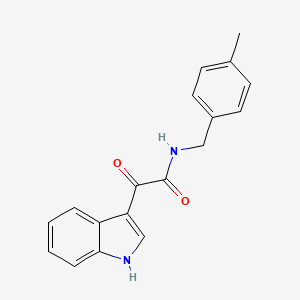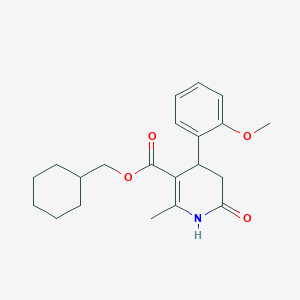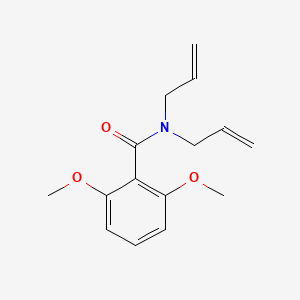![molecular formula C11H11N3O2S B5611388 N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5611388.png)
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide, involves cyclization reactions of thiosemicarbazone under various conditions. These reactions are crucial for producing thiadiazoles with desired pharmaceutical significance, as they exhibit biological activity against different fungal and bacterial strains (Yusuf & Jain, 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives plays a significant role in their biological activities. The presence of the thiadiazole ring contributes to the compounds' therapeutic activities, and modifications to the structure can enhance these properties. The thiadiazole core, when combined with different substituents, offers a versatile scaffold for medicinal chemistry, leading to compounds with enhanced activity profiles (Lelyukh et al., 2023).
Chemical Reactions and Properties
Thiadiazole derivatives undergo several chemical transformations, which are important for their synthesis and modification. These transformations include reactions with various reagents and conditions, allowing for the preparation of a wide range of thiadiazole-based compounds with potential biological activities (Hegab & Shamroukh, 2020).
Applications De Recherche Scientifique
Antioxidant and Antimicrobial Properties
- N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide derivatives demonstrate significant antioxidant and antimicrobial properties. These compounds, characterized by a variety of spectroscopic methods, show potential in combating bacterial strains like Staphylococcus aureus, Bacillus, Escherichia coli, and Pseudomonas aeruginosa. Their antioxidant efficiency is noteworthy, as assessed by the β-carotene bleaching method (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).
Anticancer Properties
- The pharmacophore hybridization approach used in the synthesis of these compounds reveals their potential as drug-like small molecules with anticancer properties. Structural analysis through NMR and LC-MS spectra confirms their composition, and their in vitro anticancer activity has been extensively studied (Yushyn, Holota, & Lesyk, 2022).
Molecular Modeling and Selective Receptor Antagonism
- These derivatives have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. Their binding affinity and selectivity have been significantly influenced by certain substitutions, with some derivatives showing high potency in receptor antagonism. Molecular modeling studies offer insights into their binding mechanisms (Jung et al., 2004).
Synthesis and Biological Activities
- Several studies focus on the synthesis and biological activities of these compounds. They have demonstrated good antibacterial, antifungal, and antiviral activities against a range of pathogens, including tobacco mosaic virus and various bacterial strains. These findings highlight the potential of these derivatives as molecular templates for developing highly efficient antiviral and antibacterial agents (Tang et al., 2019).
Novel Synthesis Approaches
- Innovative synthesis methods for these derivatives have been explored. One approach involves carbodiimide condensation, resulting in compounds identified by various analytical methods. These novel synthesis approaches open up possibilities for the creation of diverse molecular structures with potential therapeutic applications (Yu et al., 2014).
Applications as Glutaminase Inhibitors
- Some analogs of this compound have been synthesized and evaluated as inhibitors of kidney-type glutaminase (GLS), an enzyme linked to cancer cell growth. These compounds have shown potential in attenuating the growth of certain cancer cells both in vitro and in vivo, suggesting their utility in cancer treatment (Shukla et al., 2012).
Propriétés
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7(15)12-11-14-13-10(17-11)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDHGXXVAMBSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-hydroxycyclohexyl)-N-methylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5611336.png)

![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5611343.png)
![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[(4'-fluorobiphenyl-2-yl)carbonyl]piperidin-3-yl}methanol](/img/structure/B5611350.png)
![ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate](/img/structure/B5611358.png)


![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-ethoxyaniline](/img/structure/B5611383.png)
![2-amino-4-(3-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5611394.png)
![3-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B5611421.png)

![4-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5611428.png)